molecular formula C10H14BrN3O2 B1443399 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine CAS No. 1306102-61-3

5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine

Cat. No.: B1443399
CAS No.: 1306102-61-3
M. Wt: 288.14 g/mol
InChI Key: VSZIKODJKOUHDZ-UHFFFAOYSA-N
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Description

5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine is an organic compound that belongs to the class of pyridinamines This compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and an N-(1-ethylpropyl) substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine typically involves the following steps:

    Bromination: The bromine atom is introduced at the 5-position through bromination reactions using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Alkylation: The N-(1-ethylpropyl) substituent is introduced through alkylation reactions using 1-bromo-2-methylpropane and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:

    Continuous flow reactors: To ensure consistent reaction conditions and high yields.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Amines, thiols, potassium carbonate, suitable solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-amino-N-(1-ethylpropyl)-3-nitro-2-pyridinamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group and bromine atom can play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(1-ethylpropyl)-2-methoxybenzamide: Similar in structure but with a methoxy group instead of a nitro group.

    5-bromo-N-(1-ethylpropyl)-2-methylbenzamide: Similar in structure but with a methyl group instead of a nitro group.

Uniqueness

5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine is unique due to the presence of both a nitro group and a bromine atom on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-3-nitro-N-pentan-3-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2/c1-3-8(4-2)13-10-9(14(15)16)5-7(11)6-12-10/h5-6,8H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZIKODJKOUHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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